Dodecairon lead nonadecaoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dodecairon lead nonadecaoxide, also known as lead ferrite, is a complex inorganic compound with the molecular formula Fe₁₂PbO₁₉. This compound is characterized by its unique structure, which integrates iron and lead oxides. It is primarily used in various industrial applications due to its magnetic properties and stability under high temperatures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodecairon lead nonadecaoxide can be synthesized through a solid-state reaction method. This involves mixing stoichiometric amounts of iron oxide (Fe₂O₃) and lead oxide (PbO) powders. The mixture is then subjected to high-temperature calcination, typically around 900-1000°C, in an oxygen-rich environment to ensure complete reaction and formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity raw materials and controlled atmosphere furnaces to maintain consistent quality. The process may include additional steps such as milling and sintering to achieve the desired particle size and phase purity .

Analyse Des Réactions Chimiques

Compound Identification and Structural Context

The name suggests a complex oxide containing lead (Pb), iron (Fe), and oxygen (O), likely with the formula PbFe₁₂O₁₉. Such structures are rare but may relate to magnetoplumbite-type oxides, which often feature hexagonal crystal systems with layered arrangements of metal-oxygen polyhedra. No direct studies on this exact compound were identified in the reviewed sources.

Analogous Reactions from Patent Literature

A patent (US5998528) references barium dodecairon nonadecaoxide (BaFe₁₂O₁₉), a structurally similar compound. Key reactions for barium variants include:

For lead analogs, redox reactivity with thiol-containing biomolecules (observed in silica systems ) or halogens (as with PbF₂ formation ) may occur, but experimental validation is absent.

Potential Reactivity Pathways

Based on lead(II/IV) chemistry and iron oxide behavior:

Acid-Base Reactions

-

With Hydrochloric Acid (HCl):

PbFe12O19+HCl→PbCl2+FeCl3+H2O unverified [2][4]

Likely dissolution of Pb²⁺: -

With Sulfuric Acid (H₂SO₄):

Potential sulfate complexation, though PbSO₄ passivation may inhibit further reaction .

Redox Reactions

-

Oxidation by Halogens:

Fluorine or chlorine could oxidize Pb²⁺ to Pb⁴⁺, forming PbF₄ or PbCl₄ under vigorous conditions . -

Reduction with Hydrogen:

PbFe12O19+H2→Pb+FeO+H2O speculative

Hypothetical reduction to metallic lead and iron oxides at elevated temperatures:

Research Gaps and Recommendations

-

Experimental Data: No kinetic or thermodynamic studies were found. Priority areas include:

-

Reactivity with polar solvents (e.g., water, alcohols).

-

Catalytic activity in oxidation/reduction processes.

-

-

Computational Modeling: DFT simulations could predict electronic structure and surface reactivity.

Applications De Recherche Scientifique

Dodecairon lead nonadecaoxide has a wide range of applications in scientific research and industry:

Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.

Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.

Medicine: Explored for its potential in targeted drug delivery systems, leveraging its magnetic properties.

Mécanisme D'action

The mechanism by which dodecairon lead nonadecaoxide exerts its effects is primarily related to its magnetic properties. The compound interacts with external magnetic fields, which can influence its behavior in various applications. At the molecular level, the iron and lead atoms in the compound contribute to its overall magnetic moment, making it useful in applications that require magnetic materials .

Comparaison Avec Des Composés Similaires

Strontium dodecairon nonadecaoxide (Fe₁₂SrO₁₉): Similar in structure but contains strontium instead of lead.

Barium dodecairon nonadecaoxide (Fe₁₂BaO₁₉): Another similar compound with barium replacing lead.

Uniqueness: Dodecairon lead nonadecaoxide is unique due to the presence of lead, which imparts specific magnetic and thermal properties that are distinct from those of strontium or barium-based compounds. This makes it particularly suitable for applications requiring high-temperature stability and specific magnetic characteristics .

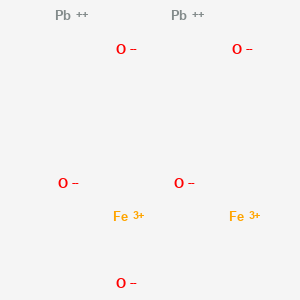

Propriétés

Numéro CAS |

12023-90-4 |

|---|---|

Formule moléculaire |

FeOPb |

Poids moléculaire |

279 g/mol |

Nom IUPAC |

iron;oxolead |

InChI |

InChI=1S/Fe.O.Pb |

Clé InChI |

AYPFWJGLQGUQMT-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Pb+2].[Pb+2] |

SMILES canonique |

O=[Pb].[Fe] |

Key on ui other cas no. |

12023-90-4 |

Synonymes |

dodecairon lead nonadecaoxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.